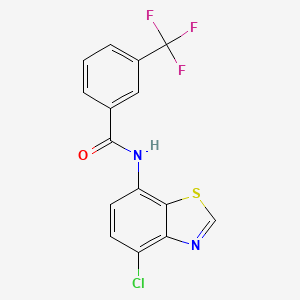

![molecular formula C14H13FN2O3S B6542881 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1070964-79-2](/img/structure/B6542881.png)

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” is an organic compound. It is derived from acetic acid and is the simplest amide . It is widely used as a plasticizer .

Synthesis Analysis

The synthesis of “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” involves the dehydration of ammonium acetate . It can also be obtained through ammonolysis of acetylacetone under conditions that are used in reductive amination . Alternately, it can be produced from anhydrous acetic acid, dried hydrogen chloride gas, and acetonitrile in an ice bath along with a reagent acetyl chloride .Molecular Structure Analysis

The molecular formula of “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” is C14H12FNO4S . It has a molecular weight of 309.32 . The InChI key is GRLGDWLQWOEJBS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” is a powder . It has a melting point of 180-181°C . It is soluble in water, chloroform, hot benzene, glycerol, and slightly soluble in ether .Applications De Recherche Scientifique

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives, such as “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide”, have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway . This inhibition is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Antimicrobial Activity

These compounds have been shown to exhibit significant antimicrobial activity. They have been effective against both bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

Sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Antifungal Activity

In addition to their antibacterial properties, sulfonamide derivatives also exhibit antifungal activity .

Hypoglycemic Activity

Sulfonamides have been reported to exhibit hypoglycemic activity, making them potentially useful in the treatment of diabetes .

Anti-HIV Properties

Sulfonamides have also been reported to exhibit anti-HIV properties .

Anti-Inflammatory Activity

Compounds with acetamide linkage, such as “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide”, have been reported to exhibit anti-inflammatory activity .

Urease Inhibitory Activities

The acetamide functional group is responsible for urease inhibitory activities .

Safety and Hazards

The safety information for “2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-11-3-7-13(8-4-11)21(19,20)17-12-5-1-10(2-6-12)9-14(16)18/h1-8,17H,9H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRZWONRRBKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)

![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)

![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)

![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)

![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)

![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)